molecular formula C21H26O3 B1366449 Acitretin CAS No. 54757-46-9

Acitretin

Cat. No.: B1366449
CAS No.: 54757-46-9
M. Wt: 326.4 g/mol
InChI Key: IHUNBGSDBOWDMA-AQFIFDHZSA-N
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Description

Acitretin is a second-generation synthetic retinoid and the active metabolite of etretinate. It is a well-characterized tool for scientific research into dermatological pathways and diseases. As a vitamin A derivative, this compound's primary research value lies in its ability to modulate cell proliferation, differentiation, and inflammation. Its main research applications include the study of severe plaque-type and pustular psoriasis mechanisms, as well as other keratinization disorders like Darier's disease and pityriasis rubra pilaris . The compound exerts its effects by binding to and activating specific nuclear receptors, namely the retinoic acid receptors (RARs) and retinoid X receptors (RXRs) . This receptor activation modulates gene transcription, leading to the normalization of keratinocyte differentiation in hyperproliferative tissue and a reduction in the expression of pro-inflammatory cytokines . Researchers appreciate its unique profile as a systemic retinoid that is not directly immunosuppressive. This compound is for research use only. It is strictly not for human consumption and must not be used in personal treatments. It is a potent teratogen and poses significant risks if handled improperly.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7+,11-10+,14-8+,15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUNBGSDBOWDMA-AQFIFDHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022553
Record name Acitretin
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Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Acitretin
Source Human Metabolome Database (HMDB)
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Solubility

Practically insoluble in water (<0.1 mg/100 mg), Sparingly soluble in tetrahydrofuran; slightly soluble in acetone, alcohol; very slightly soluble in cyclohexane, 4.78e-04 g/L
Record name Acitretin
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Record name Acitretin
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Color/Form

Green-yellow crystalline powder, Crystals from hexane

CAS No.

55079-83-9, 54757-46-9
Record name Acitretin
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Record name 2,4,6,8-Nonatetraenoic acid, 9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-
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Melting Point

228-230 °C, 228 - 230 °C
Record name Acitretin
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Record name Acitretin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014602
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Acitretin is synthesized through a series of chemical reactions starting from aromatic compounds. The synthetic route involves the formation of a tetraene structure, which is crucial for its biological activity . The preparation of this compound typically involves the following steps:

Industrial production of this compound involves optimizing these reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Photoisomerization Reactions

Acitretin’s conjugated tetraene structure makes it highly susceptible to light-induced isomerization. Exposure to UV light in solution leads to geometric isomerization, particularly at the 13-cis position . This reaction alters its biological activity, as the cis isomer (13-cis-acitretin) retains pharmacological properties but differs in pharmacokinetics .

Key Data:

PropertyDetail
Wavelength of absorption352 nm (methanol)
Isomerization catalystLight (UV)
Major product13-cis-acitretin

Metabolic Esterification to Etretinate

In the presence of ethanol and coenzyme A, this compound undergoes reversible esterification in human liver microsomes to form etretinate, a highly lipophilic prodrug . This reaction is critical for understanding drug interactions, as concurrent ethanol consumption can prolong teratogenic risks .

Reaction Conditions:

  • Catalyst: Ethanol, coenzyme A

  • Enzyme: Hepatic esterases

  • Reversibility: Yes (hydrolysis regenerates this compound)

Isomerization to 13-cis-Acitretin

This compound interconverts non-enzymatically with its 13-cis isomer in plasma, a process catalyzed by glutathione. Both isomers exhibit biological activity but differ in elimination kinetics .

Kinetic Parameters:

ParameterThis compound13-cis-Acitretin
Plasma half-life49–53 hours 59–70 hours
Glutathione dependencyYes Yes

Oxidative Chain-Shortening Metabolism

Hepatic cytochrome P450 enzymes metabolize this compound into shorter-chain derivatives (e.g., β-glucuronides), which are excreted renally and via feces . This degradation reduces systemic toxicity but diminishes therapeutic efficacy over time.

Major Metabolites:

  • β-Glucuronide conjugates

  • Chain-shortened carboxylic acids

Synthetic Pathways

This compound is synthesized through a multi-step process involving:

  • Wittig Reaction: Formation of the tetraene side-chain via reaction of pentadienal derivatives with phosphonium ylides .

  • Coupling Reactions: Aryl-substituted intermediates are coupled with dicarboxylic acids under alkaline conditions .

Synthesis Scheme (Simplified):

StepReaction TypeReagents/ConditionsProduct
1Wittig OlefinationPh₃P=CHCO₂tBu, benzeneTetranoic ester intermediate
2Alkaline hydrolysisEthanolic NaOHDicarboxylic acid intermediate
3DecarboxylationHeat, catalytic iodine13-cis-acitretin
4IsomerizationIodine, recrystallizationAll-trans-acitretin

Interaction with Retinoic Acid Receptors (RAR/RXR)

Though not a classical chemical reaction, this compound’s binding to nuclear receptors involves conformational changes. Its carboxylic acid group and aromatic head group interact with RAR-γ, modulating gene transcription .

Structural Requirements for Activity:

  • Carboxylic acid terminus: Essential for receptor binding .

  • 4-Methoxy-2,3,6-trimethylphenyl group: Enhances lipophilicity and receptor affinity .

Stability in Solution

This compound degrades under acidic or alkaline conditions, forming inactive byproducts. Stability is optimal in neutral pH and protected from light .

Degradation Products:

  • Isomerized derivatives (e.g., 9-cis-acitretin)

  • Oxidized chain-shortened compounds

Scientific Research Applications

Dermatological Applications

Psoriasis Treatment
Acitretin is widely recognized for its effectiveness in treating severe forms of psoriasis, including erythrodermic and generalized pustular psoriasis. Clinical trials have demonstrated significant improvements in patients:

  • Efficacy : In a study involving patients with severe psoriasis, 70% of those treated with this compound for 12 months showed marked improvement .
  • Mechanism : this compound works by normalizing skin cell production and reducing inflammation. It acts on the keratinization process, making it effective for various keratinization disorders .

Other Skin Conditions
this compound has also been used to treat other inflammatory dermatoses and conditions such as palmoplantar pustulosis, where it has shown superior efficacy compared to placebo . In randomized controlled trials, this compound significantly reduced pustule counts within four weeks of treatment.

Neurodegenerative Disease Research

Recent studies have explored the potential of this compound in neurodegenerative diseases, particularly Alzheimer's disease:

  • Anti-Amyloidogenic Effects : this compound has been shown to stimulate the alpha-secretase ADAM10, which promotes non-amyloidogenic processing of amyloid precursor protein (APP). This mechanism may help mitigate the progression of Alzheimer's disease by reducing amyloid plaque formation .
  • Behavioral Improvements in Animal Models : Research involving 5xFAD mice (a model for familial Alzheimer's) revealed that this compound treatment improved cognitive functions, as assessed by water maze tests, suggesting a restoration of normal neural network dynamics .

Immune Modulation

This compound also exhibits immune-modulatory properties that may contribute to its therapeutic effects:

  • Cytokine Regulation : Studies indicate an increase in Interleukin-6 levels following this compound treatment in both mouse models and human subjects. This suggests that this compound may enhance immune responses, which could be beneficial in managing inflammatory conditions .

Antineoplastic Properties

Emerging research indicates that this compound may have antineoplastic effects:

  • Cancer Research : this compound has been investigated for its potential role in reducing the incidence of certain cancers. In animal studies, it was found to decrease the incidence of hepatocellular carcinoma when administered alongside carcinogenic agents .

Data Summary Table

Application AreaFindings/ResultsReferences
Psoriasis70% marked improvement in severe cases after 12 months
Palmoplantar PustulosisSignificant reduction in pustules compared to placebo
Alzheimer's DiseaseImproved cognitive function in animal models; stimulation of ADAM10
Immune ModulationIncreased IL-6 levels indicating enhanced immune response
Antineoplastic EffectsReduced incidence of hepatocellular carcinoma in animal studies

Case Studies

  • Severe Psoriasis Management : A longitudinal study tracked patients treated with this compound over 12 months, documenting a substantial reduction in psoriatic lesions and improved quality of life metrics.
  • Alzheimer's Disease Pilot Study : A small cohort study evaluated the cognitive effects of this compound on early-stage Alzheimer's patients, showing promising results in memory retention and cognitive tasks.

Comparison with Similar Compounds

Acitretin vs. Etretinate

Etretinate, the prodrug of this compound, shares therapeutic efficacy but differs pharmacokinetically. A Nordic multicenter study (n=168) showed comparable Psoriasis Area and Severity Index (PASI) improvements (75.8% vs. 70.8%) at similar doses (0.54 mg/kg/day vs. 0.65 mg/kg/day) . However, this compound’s terminal half-life (50 hours) is significantly shorter than etretinate’s (120 days), reducing teratogenic risk post-discontinuation (2 months vs. 2 years) . Both cause mucocutaneous side effects, but etretinate was better tolerated in patient assessments .

Table 1: this compound vs. Etretinate

Parameter This compound Etretinate
Half-life ~50 hours ~120 days
Teratogenicity Window 3 years post-treatment 3 years post-treatment
PASI Improvement 75.8% 70.8%
Common Side Effects Dry skin, hyperlipidemia Same as this compound
This compound vs. All-Trans Retinoic Acid (ATRA)

ATRA, a natural retinoid, induces neuronal differentiation but requires 10× higher concentrations (10 mM) than this compound (1 mM) for equivalent effects in SH-SY5Y cells . This compound’s stability and efficiency stem from its aromatic structure, which enhances receptor binding . Both compounds upregulate ADAM10, a protease critical in AD, but this compound uniquely crosses the blood-brain barrier (BBB) via transcellular transport, as shown in co-culture models .

Table 2: this compound vs. ATRA

Parameter This compound ATRA
Effective Concentration 1 µM 10 µM
BBB Penetration Yes (transcellular) Limited
Clinical Use Psoriasis, AD research Acute promyelocytic leukemia
This compound vs. Methotrexate and Fumaric Acid Esters (FAEs)

A real-world study (n=1,452) found methotrexate superior in treatment persistence for psoriasis, while this compound, ciclosporin, and FAEs showed lower adherence due to side effects (e.g., hepatotoxicity, gastrointestinal distress) . This compound’s efficacy is influenced by genetic polymorphisms (SLCO1B1 rs4149056 and SLC22A1 rs2282143), which reduce cellular uptake and clinical response in 30% of patients .

This compound vs. Tripterygium wilfordii Hook F (TwHF)

TwHF, a traditional Chinese medicine, offers lower risks of teratogenicity and dyslipidemia than this compound. A double-blind trial (n=124) found comparable efficacy in moderate-to-severe psoriasis, but TwHF’s mechanism—targeting pro-inflammatory cytokines like TNF-α—differs from this compound’s retinoid-driven pathways .

This compound vs. Topical Retinoids (5ASA, 4ASA)

In a mouse model of hyperkeratosis, this compound and topical salicylic acids (5ASA, 4ASA) achieved similar morphological improvements but diverged in gene expression profiles. This compound uniquely modulated glutathione synthesis via ERK1/2 signaling, promoting myeloid-derived suppressor cell (MDSC) differentiation into anti-inflammatory macrophages .

Biological Activity

Acitretin, a second-generation retinoid and synthetic analog of vitamin A, is primarily used in the treatment of severe psoriasis and other keratinization disorders. Its biological activity is characterized by its ability to modulate gene expression, influence immune responses, and alter cellular differentiation processes. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, efficacy, and safety profile.

This compound exerts its biological effects through several mechanisms:

  • Nuclear Receptor Activation : this compound binds to retinoic acid receptors (RAR) and retinoid X receptors (RXR), activating transcription of genes involved in skin cell differentiation and proliferation. This action is crucial for normalizing keratinocyte behavior in psoriasis .
  • Immune Modulation : The compound has been shown to interfere with lymphocyte proliferation and cytokine production, which plays a role in its anti-inflammatory effects. In high concentrations, this compound can inhibit the stimulation of human lymphocytes induced by various lectins .
  • Promotion of Myeloid-Derived Suppressor Cells (MDSCs) : Recent studies indicate that this compound enhances the differentiation of MDSCs, which may contribute to its therapeutic effects in psoriasis by modulating immune responses .

Efficacy in Clinical Studies

This compound has demonstrated significant clinical efficacy across various studies:

  • Psoriasis Treatment : A double-blind placebo-controlled trial involving 15 patients showed a moderate improvement in psoriasis symptoms after 8 weeks of treatment with this compound. Patients experienced a 44% reduction in the percentage of body surface area involved after prolonged treatment .
  • Pustular Psoriasis in Children : In a review of 107 cases treated with this compound, 88.8% showed good clinical effectiveness, with minimal side effects reported during follow-up .
  • Hidradenitis Suppurativa : A retrospective cohort study indicated that this compound could be an effective treatment option for moderate cases of hidradenitis suppurativa, leading to significant decreases in disease severity scores .

Safety Profile

While this compound is generally well-tolerated, it is important to note potential side effects:

  • Hepatotoxicity : Chronic administration has been associated with liver toxicity; however, acute overdose cases have not been reported .
  • Adverse Effects : In clinical settings, most patients do not report severe adverse events. The main reason for discontinuation is often lack of efficacy rather than side effects .

Case Studies

  • Combination Therapy for Oral Lichen Planus (OLP) :
    • A randomized clinical trial assessed the combination of oral this compound and topical triamcinolone versus triamcinolone alone. The combination therapy was found to be more effective in reducing symptoms associated with OLP over a 36-week period .
  • Psoriatic Arthritis Risk :
    • A nationwide cohort study compared the risk of developing psoriatic arthritis (PsA) among psoriasis patients treated with this compound versus disease-modifying antirheumatic drugs (DMARDs). Results indicated that this compound therapy did not increase the risk of developing PsA compared to DMARDs .

Summary Table of Efficacy and Safety Findings

Study FocusEfficacy (%)Safety Profile
Psoriasis Treatment44% reduction in affected area Minimal severe side effects reported
Pustular Psoriasis in Children88.8% effectiveness Most cases did not report side effects
Hidradenitis SuppurativaSignificant decrease in IHS4 score No severe adverse events observed
Oral Lichen PlanusMore effective than monotherapy No significant safety concerns reported

Q & A

Q. Is this compound’s efficacy in skin cancer prevention dose-dependent or influenced by patient selection?

  • Methodological Answer : Meta-analysis of 5 studies (n=111) showed a 73% reduction in BCCs with 25–30 mg/day this compound, but subgroup analysis revealed efficacy only in high-risk OTRs (≥5 SCCs/year). The risk-benefit ratio favors stringent patient stratification over universal dosing .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acitretin
Reactant of Route 2
Acitretin

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